Cas no 2034426-41-8 (3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione)
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- AKOS026689378
- 3-(1-naphthalen-1-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione
- 3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione
- 2034426-41-8
- F6474-7433
- 3-(1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
-
- Inchi: 1S/C16H15N3O4S/c20-15-8-17-16(21)19(15)12-9-18(10-12)24(22,23)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,17,21)
- InChI Key: RPMPZNLEJSDKEA-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC2C=CC=CC1=2)(N1CC(C1)N1C(NCC1=O)=O)(=O)=O
Computed Properties
- Exact Mass: 345.07832714g/mol
- Monoisotopic Mass: 345.07832714g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 95.2Ų
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6474-7433-2μmol |
3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione |
2034426-41-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F6474-7433-5μmol |
3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione |
2034426-41-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6474-7433-10μmol |
3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione |
2034426-41-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6474-7433-20μmol |
3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione |
2034426-41-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6474-7433-1mg |
3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione |
2034426-41-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F6474-7433-2mg |
3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione |
2034426-41-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F6474-7433-3mg |
3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione |
2034426-41-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6474-7433-4mg |
3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione |
2034426-41-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6474-7433-5mg |
3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione |
2034426-41-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6474-7433-10mg |
3-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione |
2034426-41-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Additional information on 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione: A Comprehensive Overview
The compound 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS No. 2034426-41-8) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a naphthalene moiety, a sulfonyl group, and an imidazolidine ring system. The integration of these functional groups makes it a versatile compound with unique properties.
Recent studies have highlighted the importance of imidazolidine derivatives in drug discovery and development. These compounds are known for their ability to form stable five-membered rings, which can enhance the bioavailability and stability of pharmaceutical agents. The presence of the naphthalen-1-ylsulfonyl group in this compound further enhances its chemical reactivity and selectivity. This makes it an attractive candidate for use in medicinal chemistry, particularly in the design of inhibitors for various enzyme targets.
The synthesis of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the formation of the azetidine ring, followed by the introduction of the naphthalene sulfonyl group and the imidazolidine dione moiety. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical standards.
One of the most promising applications of this compound lies in its potential as a small molecule inhibitor. Recent research has demonstrated that certain imidazolidine derivatives can effectively inhibit key enzymes involved in metabolic pathways, making them valuable tools in the treatment of diseases such as cancer and neurodegenerative disorders. The naphthalen-1-ylsulfonyl group plays a crucial role in enhancing the binding affinity of the compound to its target enzymes, thereby improving its therapeutic potential.
In addition to its pharmacological applications, 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione has also been explored for its role in materials science. Its unique structure allows it to form stable complexes with metal ions, making it a potential candidate for use in catalysis and sensor technologies. Researchers have reported that this compound can act as a ligand in metalloenzyme mimics, facilitating efficient catalytic reactions under mild conditions.
The structural versatility of this compound has also led to its use in combinatorial chemistry and high-throughput screening campaigns. By modifying the substituents on the naphthalene ring or the imidazolidine dione moiety, chemists can generate a wide range of analogs with diverse biological activities. This approach has proven to be highly effective in identifying lead compounds for further drug development.
From an environmental perspective, the synthesis and application of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione have been designed to minimize ecological impact. Green chemistry principles have been incorporated into its production process, ensuring that waste generation and energy consumption are kept to a minimum. This aligns with global efforts to promote sustainable chemical practices.
In conclusion, 3-(1-(Naphthalen-1-y
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